molecular formula C5H6N2O2 B177463 2-(1H-Pyrazol-3-yl)acetic acid CAS No. 102732-63-8

2-(1H-Pyrazol-3-yl)acetic acid

Cat. No. B177463
M. Wt: 126.11 g/mol
InChI Key: NTVKSUPEUFXUGS-UHFFFAOYSA-N
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Description

“2-(1H-Pyrazol-3-yl)acetic acid” is a chemical compound with the CAS Number: 102732-63-8 and a molecular weight of 126.11 . It is also known by its IUPAC name, 1H-pyrazol-3-ylacetic acid . The compound is typically stored in a dry, sealed environment, preferably in a freezer under -20°C .


Synthesis Analysis

Pyrazole derivatives, including “2-(1H-Pyrazol-3-yl)acetic acid”, are synthesized through various methods . One such method involves the condensation of appropriate substituted aldehydes and acetophenones, suitable chalcones, and hydrazine hydrate in absolute ethanol in the presence of drops of glacial acetic acid .


Molecular Structure Analysis

The molecular structure of “2-(1H-Pyrazol-3-yl)acetic acid” is represented by the InChI code: 1S/C5H6N2O2/c8-5(9)3-4-1-2-6-7-4/h1-2H,3H2,(H,6,7)(H,8,9) . This indicates that the compound is a five-membered heterocycle with two adjacent nitrogen atoms in the ring .


Chemical Reactions Analysis

Pyrazole derivatives, including “2-(1H-Pyrazol-3-yl)acetic acid”, have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity . The process may proceed via forming aza Michael followed by amination, cyclo dehydration, and subsequent enolization .


Physical And Chemical Properties Analysis

“2-(1H-Pyrazol-3-yl)acetic acid” is a solid at room temperature . It has a molecular weight of 126.11 g/mol . The compound has one hydrogen bond donor and three hydrogen bond acceptors . Its exact mass and monoisotopic mass are 126.042927438 g/mol .

Scientific Research Applications

Antimicrobial and Antioxidant Activity

  • Scientific Field : Biochemistry and Pharmacology .
  • Application Summary : This compound has been used in the synthesis of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues . These compounds have shown promising antimicrobial and antioxidant activities .
  • Methods of Application : The compounds were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine . They were then evaluated for their in vitro anti-microbial activity after thorough purification .
  • Results : Among all the tested compounds, the compound 12e, 12f and 12k possess the highest growth inhibitory activity at MIC values of 4.8, 5.1 and 4.0 μg/ml respectively . The antioxidant properties of these compounds demonstrated and revealed remarkable activity compared to the standard antioxidant by using the DPPH free radical-scavenging assay .

Antifungal, Antimicrobial, Antiviral, and Anticancer Activity

  • Scientific Field : Biochemistry and Pharmacology .
  • Application Summary : 1H-1,2,3-triazole-4-carboxylic acid derivatives, which can be synthesized using 2-(1H-Pyrazol-3-yl)acetic acid, have been used to create compounds that exhibit antifungal, antimicrobial, antiviral, and anticancer activities .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The results indicate that these compounds are active against various strains and types of diseases, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci .

Synthesis of Bioactive Chemicals

  • Scientific Field : Organic Chemistry .
  • Application Summary : Pyrazoles, including 2-(1H-Pyrazol-3-yl)acetic acid, are frequently used as scaffolds in the synthesis of bioactive chemicals . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
  • Methods of Application : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
  • Results : The reasons for the increasing popularity of pyrazoles in several fields of science are examined . This chapter has summarized novel strategies and wide applications of pyrazole scaffold .

Antipromastigote Activity

  • Scientific Field : Pharmacology .
  • Application Summary : A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound synthesized from 2-(1H-Pyrazol-3-yl)acetic acid .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The compound has desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .

Synthesis of Bioactive Chemicals

  • Scientific Field : Organic Chemistry .
  • Application Summary : Pyrazoles, including 2-(1H-Pyrazol-3-yl)acetic acid, are frequently used as scaffolds in the synthesis of bioactive chemicals . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
  • Methods of Application : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
  • Results : The reasons for the increasing popularity of pyrazoles in several fields of science are examined . This chapter has summarized novel strategies and wide applications of pyrazole scaffold .

Antipromastigote Activity

  • Scientific Field : Pharmacology .
  • Application Summary : A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound synthesized from 2-(1H-Pyrazol-3-yl)acetic acid .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The compound has desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a potential target . It is recommended to avoid contact with skin and eyes, formation of dust and aerosols, and to obtain special instructions before use .

Future Directions

There is ongoing research into the synthesis and properties of pyrazole derivatives, including “2-(1H-Pyrazol-3-yl)acetic acid”. A recent study reported a novel, metal-free process for the challenging synthesis of a similar compound, “2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid”, which features an efficient construction of the triazole ring under flow conditions . This continuous, one-pot method is atom economical, highly selective, and environmentally benign , suggesting potential future directions for the synthesis of “2-(1H-Pyrazol-3-yl)acetic acid” and similar compounds.

properties

IUPAC Name

2-(1H-pyrazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c8-5(9)3-4-1-2-6-7-4/h1-2H,3H2,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVKSUPEUFXUGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90542641
Record name (1H-Pyrazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90542641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Pyrazol-3-yl)acetic acid

CAS RN

102732-63-8
Record name (1H-Pyrazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90542641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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